molecular formula C16H19N3O3S B11274688 2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B11274688
M. Wt: 333.4 g/mol
InChI Key: WXDOPWXOFPRDIA-UHFFFAOYSA-N
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Description

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an acetamide group, and a methoxyphenethyl moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.

    Coupling with 4-methoxyphenethylamine: The final step involves the coupling of the acetylated thiazole derivative with 4-methoxyphenethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Thiazole derivatives with substituted groups.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a probe to study the interactions of thiazole derivatives with biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Cellular Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-(2-acetamidothiazol-4-yl)-N-(4-methoxyphenethyl)acetamide can be compared with other thiazole derivatives:

    2-(2-acetamidothiazol-4-yl)-N-(4-hydroxyphenethyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different biological activities.

    2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenethyl)acetamide: Contains a chlorine atom, which can enhance its antimicrobial properties.

    2-(2-acetamidothiazol-4-yl)-N-(4-nitrophenethyl)acetamide: The nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C16H19N3O3S/c1-11(20)18-16-19-13(10-23-16)9-15(21)17-8-7-12-3-5-14(22-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,17,21)(H,18,19,20)

InChI Key

WXDOPWXOFPRDIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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